Isoeleutherin

Catalog No.
S2849388
CAS No.
1078723-14-4
M.F
C16H16O4
M. Wt
272.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoeleutherin

CAS Number

1078723-14-4

Product Name

Isoeleutherin

IUPAC Name

(1S,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9-/m0/s1

InChI Key

IAJIIJBMBCZPSW-IUCAKERBSA-N

SMILES

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC

Solubility

not available

Canonical SMILES

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC

Isomeric SMILES

C[C@H]1CC2=C([C@@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC

Isoeleutherin is a naturally occurring naphthoquinone, a class of organic compounds found in various plants and fungi. While its presence has been documented in several plant species, it is most commonly extracted from Entandrophragma macrophyllum, a tree native to West Africa []. Research into the scientific applications of isoeleutherin is still ongoing, but it has shown potential in several areas:

Isoeleutherin is a naturally occurring compound primarily isolated from the plant species Eleutherine plicata, belonging to the family Iridaceae. Chemically, it is classified as a naphthoquinone, characterized by a 1,4-naphthoquinone structure with an α-methyl group. Isoeleutherin is notable for its potential pharmacological properties, including anti-inflammatory and cytotoxic activities, making it a subject of interest in medicinal chemistry and pharmacology .

Typical of naphthoquinones, including:

  • Reduction Reactions: Isoeleutherin can undergo reduction to form less reactive derivatives.
  • Nucleophilic Addition: The electrophilic nature of the carbonyl groups in isoeleutherin allows it to react with nucleophiles.
  • Formation of Reactive Oxygen Species: Its mechanism of action often involves generating reactive oxygen species through bioreduction processes, which can lead to oxidative stress in target cells .

These reactions are crucial for understanding its biological activity and potential therapeutic applications.

Isoeleutherin exhibits a range of biological activities:

  • Antileishmanial Activity: It has shown effectiveness against Leishmania amazonensis, with an IC50 value of 25 μg/mL, indicating significant potential as an antileishmanial agent .
  • Anti-inflammatory Effects: Isoeleutherin inhibits the production of nitric oxide in response to lipopolysaccharide stimulation, demonstrating anti-inflammatory properties with an IC50 of 7.4 μM .
  • Genotoxicity: Studies indicate that isoeleutherin has low genotoxic potential, presenting fewer chromosomal aberrations compared to its analogs .

These properties highlight isoeleutherin's potential for therapeutic applications while also necessitating further investigation into its safety profile.

Isoeleutherin can be synthesized through various methods, including:

  • Extraction from Natural Sources: The primary method involves extracting isoeleutherin from the bulbs of Eleutherine plicata using solvents like ethanol. The extraction process typically includes maceration followed by chromatographic techniques for purification .
  • Chemical Synthesis: Several synthetic routes have been proposed, including modifications to starting materials such as ethanamine derivatives. Specific synthetic pathways may involve multi-step reactions that introduce functional groups characteristic of naphthoquinones .

These synthesis methods provide avenues for both natural extraction and synthetic development for research and application purposes.

Isoeleutherin has several promising applications:

  • Pharmaceutical Development: Due to its antileishmanial and anti-inflammatory properties, isoeleutherin is being investigated for use in new therapeutic agents against infectious diseases and inflammatory conditions.
  • Research Tool: Its ability to induce oxidative stress makes it useful in research settings for studying cellular responses and mechanisms of action related to oxidative damage .
  • Natural Product Chemistry: As a compound derived from a plant source, isoeleutherin contributes to the field of natural product chemistry, where it can serve as a lead compound for developing novel drugs.

Recent studies have focused on the interaction of isoeleutherin with various biological targets:

  • Topoisomerase II Interaction: Molecular docking studies suggest that isoeleutherin interacts favorably with Topoisomerase II, which is crucial for DNA replication and repair processes. This interaction may enhance its therapeutic efficacy against certain cancers .
  • Cytotoxicity Profiles: Isoeleutherin has been compared with other compounds in terms of cytotoxicity and genotoxicity, revealing a favorable safety profile that supports its potential use in clinical settings .

These interaction studies are essential for elucidating the mechanisms behind isoeleutherin's biological effects.

Isoeleutherin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
EleutherinNaphthoquinoneAntileishmanial, anti-inflammatoryHigher genotoxicity compared to isoeleutherin
1,4-NaphthoquinoneNaphthoquinoneAntimicrobialBasic structure without modifications
LawsoneNaphthoquinoneAntioxidant, antimicrobialFound in henna; used in dyeing
JugloneNaphthoquinoneAntifungalDerived from walnut trees; broader ecological role

Isoeleutherin is unique due to its specific structural modifications that enhance its biological activity while reducing toxicity compared to similar compounds like eleutherin.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

272.10485899 g/mol

Monoisotopic Mass

272.10485899 g/mol

Heavy Atom Count

20

UNII

0LZK6NO39X
059QL9S53Y

Dates

Modify: 2024-04-14

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